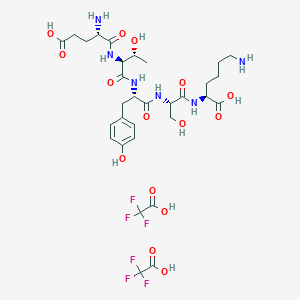

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” is a model peptide used for the evaluation of analytical methods . It is a chemical compound widely used in scientific research, offering immense potential in various fields, including drug development, peptide synthesis, and biotechnology.

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, and physical properties .Wissenschaftliche Forschungsanwendungen

C27H42N6O11⋅2C2HF3O2 C_{27}H_{42}N_{6}O_{11} \cdot 2 C_{2}HF_{3}O_{2} C27H42N6O11⋅2C2HF3O2

. It has a variety of applications in scientific research, which I will detail below in separate sections for clarity.Analytical Method Evaluation

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA: is utilized as a model peptide for the evaluation of analytical methods . This application is crucial for developing and refining techniques in mass spectrometry, allowing researchers to identify and quantify peptides and proteins with high precision.

Infrared Spectroscopy

The compound’s nitrile-derivatized amino acids serve as infrared probes to study the local environment . This is particularly useful in understanding the structure and dynamics of peptides and proteins at the molecular level.

Fast-Atom Bombardment Mass Spectrometry

This peptide has been used in studies involving fast-atom bombardment/tandem mass spectrometry to determine the identity of the C-terminal amino acid in peptides cationized with Na+ . This helps in elucidating the structure of peptides, which is essential for understanding their function.

Drug Development

Due to its well-defined structure, H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA can be employed in drug development processes. It can act as a scaffold for the development of new therapeutic peptides or as a reference compound in pharmacokinetic studies.

Peptide Synthesis

The compound is also used in peptide synthesis as a building block for creating longer and more complex peptides. This has implications in the synthesis of proteins for therapeutic use or for creating enzymes with novel functions.

Biotechnology Research

In biotechnology, ETYSK · 2 TFA can be used to study protein-protein interactions, which are fundamental to many biological processes. Understanding these interactions can lead to the development of new biotechnological applications, such as biosensors or novel enzymes.

Protein Binding Studies

Proteins and peptides like ETYSK · 2 TFA are used in laboratory procedures to bind enzymes or couple peptides to carrier proteins . These studies are essential for developing relationships between proteins and other cellular components.

Cellular Component Analysis

Lastly, the stimulating properties of ETYSK · 2 TFA make it valuable for analyzing the relationships between proteins and various cellular components . This can provide insights into cellular mechanisms and help in the design of targeted therapies.

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRUJLTGMTSBJ-QIFBQZJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44F6N6O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)